molecular formula C10H10BrNO4 B13011795 Methyl 5-bromo-6-ethoxy-2-formylnicotinate

Methyl 5-bromo-6-ethoxy-2-formylnicotinate

Cat. No.: B13011795
M. Wt: 288.09 g/mol
InChI Key: YCILPSLUTUJFNI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-ethoxy-2-formylnicotinate is a chemical compound with the molecular formula C10H10BrNO4 It is a derivative of nicotinic acid and contains a bromine atom, an ethoxy group, and a formyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-ethoxy-2-formylnicotinate typically involves the bromination of a nicotinic acid derivative followed by the introduction of ethoxy and formyl groups. One common method includes the following steps:

    Bromination: The starting material, such as methyl nicotinate, is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Ethoxylation: The brominated intermediate is then reacted with an ethoxy group donor, such as ethanol, under basic conditions to introduce the ethoxy group.

    Formylation: Finally, the ethoxylated intermediate is subjected to formylation using a formylating agent like formic acid or formic anhydride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (methanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetone).

Major Products Formed

    Substitution: Amino or thio derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-6-ethoxy-2-formylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 5-bromo-6-ethoxynicotinate: Lacks the formyl group present in Methyl 5-bromo-6-ethoxy-2-formylnicotinate.

Uniqueness

This compound is unique due to the presence of both ethoxy and formyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

methyl 5-bromo-6-ethoxy-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C10H10BrNO4/c1-3-16-9-7(11)4-6(10(14)15-2)8(5-13)12-9/h4-5H,3H2,1-2H3

InChI Key

YCILPSLUTUJFNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=N1)C=O)C(=O)OC)Br

Origin of Product

United States

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